5-Cyclobutylisoxazol-4-amine hydrochloride

Description

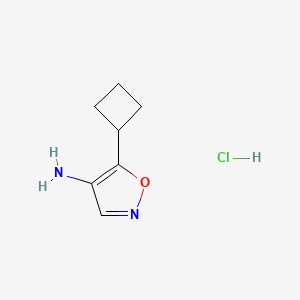

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-cyclobutyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-6-4-9-10-7(6)5-2-1-3-5;/h4-5H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSXTGRNHVVRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 5-Cyclobutylisoxazol-4-amine hydrochloride

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the isoxazole (B147169) core followed by the introduction and manipulation of functional groups.

Established Synthetic Pathways and Mechanistic Considerations

A plausible and established approach for the synthesis of 5-substituted-4-amino-isoxazoles involves a multi-step sequence starting from a β-ketoester bearing the desired cyclobutyl moiety. This method leverages the classical construction of the isoxazole ring from a 1,3-dicarbonyl compound and a source of hydroxylamine (B1172632).

One potential pathway begins with the synthesis of ethyl 2-cyclobutyl-2-oxoacetate. This can be achieved through various methods, including the Claisen condensation of cyclobutyl methyl ketone with diethyl oxalate. The resulting β-ketoester is a key intermediate for the formation of the isoxazole ring.

The subsequent step involves the formation of an enamine or enamino ester, which directs the regioselectivity of the cyclization. Reaction of ethyl 2-cyclobutyl-2-oxoacetate with an amine, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA), would yield an enamino ester intermediate. This intermediate then undergoes cyclization with hydroxylamine hydrochloride. wisdomlib.org The mechanism involves the initial reaction of hydroxylamine with one of the carbonyl groups to form an oxime, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic isoxazole ring. youtube.com

To introduce the amino group at the 4-position, a common strategy is the nitration of the 5-cyclobutylisoxazole intermediate, followed by reduction. The nitration of 5-alkylisoxazoles can be achieved using nitrating agents such as nitric acid in acetic anhydride (B1165640) or a mixture of nitric and sulfuric acids. clockss.orgresearchgate.net The electron-donating nature of the cyclobutyl group at the 5-position would likely direct the nitration to the 4-position.

The subsequent reduction of the resulting 5-cyclobutyl-4-nitroisoxazole to 5-cyclobutylisoxazol-4-amine can be accomplished using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., SnCl2/HCl) are standard methods for the reduction of aromatic nitro groups to amines. nih.govnih.govresearchgate.net Finally, treatment of the free amine with hydrochloric acid would yield the desired this compound salt.

A summary of a potential established synthetic pathway is presented in the table below:

| Step | Reactants | Reagents | Product |

| 1 | Cyclobutyl methyl ketone, Diethyl oxalate | Base (e.g., NaOEt) | Ethyl 2-cyclobutyl-2-oxoacetate |

| 2 | Ethyl 2-cyclobutyl-2-oxoacetate | DMF-DMA | Ethyl 2-cyclobutyl-3-(dimethylamino)acrylate |

| 3 | Ethyl 2-cyclobutyl-3-(dimethylamino)acrylate | Hydroxylamine hydrochloride | 5-Cyclobutylisoxazole-4-carboxylate |

| 4 | 5-Cyclobutylisoxazole-4-carboxylate | Saponification then decarboxylation | 5-Cyclobutylisoxazole |

| 5 | 5-Cyclobutylisoxazole | HNO3/H2SO4 | 5-Cyclobutyl-4-nitroisoxazole |

| 6 | 5-Cyclobutyl-4-nitroisoxazole | H2, Pd/C or SnCl2/HCl | 5-Cyclobutylisoxazol-4-amine |

| 7 | 5-Cyclobutylisoxazol-4-amine | HCl | This compound |

Novel Approaches to this compound Synthesis

More recent synthetic strategies aim to improve efficiency and reduce the number of steps. One such approach could involve the direct synthesis of a 4-functionalized-5-cyclobutylisoxazole that can be readily converted to the amine.

A potential novel route could adapt the synthesis of 4-alkyl-5-aminoisoxazoles from α-chlorooximes and lithiated alkyl nitriles. nih.gov In this scenario, cyclobutylacetonitrile (B1593217) would be deprotonated with a strong base like lithium diisopropylamide (LDA) to form the corresponding lithiated species. Reaction of this nucleophile with an appropriate α-chlorooxime could directly lead to the formation of the 5-cyclobutylisoxazol-4-amine skeleton. The choice of the α-chlorooxime would determine the substituent at the 3-position of the isoxazole ring. For an unsubstituted 3-position, an α-chlorooxime derived from glyoxal (B1671930) could be envisioned, although this may present challenges in terms of stability and reactivity.

Another innovative approach could utilize transition-metal-catalyzed C-H activation and functionalization of a pre-formed 5-cyclobutylisoxazole. While direct amination of the C4-H bond of an isoxazole is challenging, recent advances in catalysis could potentially enable such a transformation, offering a more atom-economical route.

Optimization of Reaction Conditions for Scalable Research Synthesis

For the scalable synthesis of this compound in a research setting, optimization of each step in the established pathway is crucial. Key parameters to consider include reaction temperature, solvent, catalyst loading, and reaction time.

In the Claisen condensation to form the β-ketoester, the choice of base and solvent can significantly impact the yield. For the cyclization step with hydroxylamine, controlling the pH is often critical to favor the desired isoxazole regioisomer.

During the nitration step, careful control of the temperature is essential to prevent over-nitration or side reactions. The choice of nitrating agent can also be optimized for better selectivity and safety on a larger scale. For the reduction of the nitro group, catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C can be a safer and more convenient alternative to using hydrogen gas, especially in a standard laboratory setting.

The final salt formation with hydrochloric acid is generally a straightforward and high-yielding step. The choice of solvent for this step can influence the crystallinity and purity of the final hydrochloride salt.

Derivatization Strategies for this compound Analogs

The presence of a primary amino group and a modifiable isoxazole ring in this compound offers numerous possibilities for the synthesis of a diverse library of analogs.

Functionalization of the Amino Group in this compound

The primary amino group at the 4-position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, EDC). nih.govyoutube.comgoogle.comtsijournals.com This allows for the introduction of a wide range of acyl groups, including alkyl, aryl, and heteroaryl moieties. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid in the starting material and the acid generated during the reaction.

Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides or through reductive amination with aldehydes or ketones. organic-chemistry.orgorganic-chemistry.orgelsevierpure.comnih.gov Direct alkylation with alkyl halides may lead to a mixture of mono- and di-alkylated products, and reaction conditions would need to be carefully controlled to favor the desired product. Reductive amination provides a more controlled method for mono-alkylation.

Sulfonylation: The amino group can be converted to a sulfonamide by reaction with sulfonyl chlorides in the presence of a base. This introduces a sulfonyl group, which is a common pharmacophore in many drug molecules.

The following table summarizes common N-functionalization reactions:

| Reaction Type | Reagent | Product Class |

| Acylation | R-COCl or (R-CO)2O | Amides |

| Alkylation | R-X (X=Br, I) | Secondary/Tertiary Amines |

| Reductive Amination | R-CHO, NaBH3CN | Secondary Amines |

| Sulfonylation | R-SO2Cl | Sulfonamides |

Chemical Modifications of the Isoxazole Ring System of this compound

The isoxazole ring itself can undergo chemical transformations, although these often require more forcing conditions compared to the functionalization of the amino group.

Ring Opening: The isoxazole ring is susceptible to cleavage under certain conditions. Reductive ring opening, for instance, using catalytic hydrogenation, can lead to the formation of β-enaminones. nih.gov The stability of the isoxazole ring in this compound towards various reagents should be considered when planning synthetic sequences.

Electrophilic Substitution: While the isoxazole ring is generally considered electron-deficient, electrophilic substitution can occur, particularly when activated by electron-donating groups. The amino group at the 4-position, being a strong activating group, would likely direct electrophiles to the 3-position. However, the steric hindrance from the adjacent cyclobutyl group at the 5-position might influence the regioselectivity of such reactions.

Modification of the Cyclobutyl Group: Although not a direct modification of the isoxazole ring, the cyclobutyl group could potentially be functionalized. However, this would likely require harsh radical conditions that might not be compatible with the isoxazole ring and the amino group.

Substitutions on the Cyclobutyl Moiety of this compound

Detailed studies focusing specifically on the chemical substitutions on the cyclobutyl moiety of this compound are not extensively documented in the reviewed literature. However, general principles of cycloalkane chemistry can be applied to hypothesize potential transformations. The cyclobutyl ring is a saturated carbocycle, and its functionalization would likely require initial activation, for instance, through free-radical halogenation to introduce a handle for further modifications. Subsequent nucleophilic substitution reactions could then be employed to introduce a variety of functional groups at different positions on the cyclobutyl ring. The regioselectivity and stereoselectivity of such reactions would be of significant interest in developing analogs with diverse pharmacological profiles.

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

The design and synthesis of analogs of this compound are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. These studies are instrumental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

For the 5-cyclobutylisoxazole scaffold, SAR studies would likely explore modifications at several key positions: the 4-amino group, the 5-cyclobutyl group, and the isoxazole ring itself.

Modification of the 4-Amino Group: The primary amine at the 4-position is a key site for derivatization. Analogs can be synthesized by N-acylation, N-alkylation, N-sulfonylation, or by forming ureas and thioureas. For instance, the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has been reported, demonstrating the feasibility of modifying the group at the 4-position to explore its impact on biological activity. nih.gov

Modification of the 5-Cyclobutyl Group: While direct substitution on the cyclobutyl ring presents synthetic challenges, replacing the cyclobutyl group with other cyclic or acyclic moieties is a common strategy in analog design. This allows for the investigation of the role of the size, shape, and lipophilicity of the substituent at the 5-position. For example, analogs bearing cyclopropyl, cyclopentyl, or cyclohexyl groups could be synthesized to probe the effect of ring size on activity.

A general approach to synthesizing 5-cycloalkylisoxazoles involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov By starting with different cycloalkyl-containing β-ketoesters, a variety of 5-cycloalkylisoxazole analogs can be prepared.

Synthesis of Isoxazole Analogs: The synthesis of the core isoxazole ring can be achieved through various methods, with the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or enamines being a prominent route. mdpi.com For 5-aminoisoxazoles specifically, one-pot procedures involving the reaction of nitrile oxides with α-cyanoenamines have been developed. mdpi.com These synthetic strategies allow for the introduction of diverse substituents on the isoxazole ring, facilitating the exploration of a broad chemical space for SAR studies.

Preclinical Biological Activity and Mechanistic Investigations

Cellular and Molecular Mechanisms of Action of 5-Cyclobutylisoxazol-4-amine hydrochloride

Elucidation of Intracellular Signaling Cascades Modulated by this compound

Consequently, no data tables or detailed research findings for this specific compound can be presented. While research exists on structurally related isoxazole (B147169) compounds, the strict focus on this compound as per the instructions prevents the inclusion of such information.

Transcriptomic and Proteomic Profiling in Response to this compound

No studies detailing the transcriptomic or proteomic profiling of cells or tissues in response to treatment with this compound were found. Therefore, data on gene expression changes, altered protein levels, or affected cellular pathways are not available.

Investigation of Protein-Ligand Interactions with this compound

There is no available research in the public domain that investigates the direct protein-ligand interactions of this compound. Consequently, its molecular targets and binding affinities remain uncharacterized.

In Vivo Preclinical Pharmacodynamic Assessments of this compound

Information regarding the in vivo preclinical pharmacodynamic assessments of this compound is not present in the available scientific literature.

Evaluation in Established Preclinical Models of Physiological Regulation

No published studies were identified that evaluate the effects of this compound in established preclinical models of physiological regulation.

Assessment of Pharmacodynamic Biomarkers in Animal Models

There are no publicly accessible studies that report on the assessment of pharmacodynamic biomarkers in animal models following the administration of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features of 5-Cyclobutylisoxazol-4-amine hydrochloride

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key putative pharmacophoric features are likely comprised of:

The Isoxazole (B147169) Core: This five-membered aromatic heterocycle serves as the central scaffold. The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, while the ring system itself can engage in van der Waals and pi-stacking interactions with a biological target.

The 4-Amine Group: This basic functionality is a strong candidate for forming a key ionic or hydrogen bond interaction with an acidic residue (e.g., aspartic acid, glutamic acid) in a receptor's binding pocket. As a hydrochloride salt, its protonated state at physiological pH is ensured.

The 5-Cyclobutyl Group: This lipophilic group likely occupies a hydrophobic pocket within the target protein. Its size, shape, and conformational flexibility are expected to be critical for achieving optimal binding affinity and selectivity.

These features collectively create a specific spatial and electronic profile that would enable the molecule to bind to its biological target with a certain degree of affinity and specificity.

Impact of Structural Modifications on the Biological Activity of this compound Analogs

Systematic modification of the core structure of this compound would be the classical approach to probe its SAR.

Modification of the isoxazole ring, for instance, by introducing substituents at the 3-position, could modulate the electronic properties and steric profile of the molecule. The introduction of electron-withdrawing or electron-donating groups could influence the pKa of the 4-amino group and the hydrogen bonding capacity of the isoxazole nitrogen.

Hypothetical Impact of Isoxazole Core Substitution on Biological Activity

| Modification at 3-Position | Presumed Effect on Electronics | Hypothetical Impact on Activity |

| Hydrogen (unsubstituted) | Neutral | Baseline activity |

| Methyl | Electron-donating | May enhance or decrease activity depending on steric tolerance of the binding site |

| Chloro | Electron-withdrawing | Could alter pKa of the amine and potentially improve binding or cell permeability |

| Methoxy | Electron-donating | May introduce additional hydrogen bond acceptor capabilities |

The cyclobutyl moiety is a known bioisostere for other lipophilic groups, such as tert-butyl or phenyl rings, and its role is likely to provide a specific conformational constraint and occupy a hydrophobic pocket. nih.gov Altering the size and nature of this group would be a critical step in SAR studies.

Illustrative SAR of the 5-Position Cycloalkyl Group

| Cycloalkyl Group | Size/Lipophilicity | Predicted Binding Affinity |

| Cyclopropyl | Smaller, less lipophilic | Potentially lower due to incomplete pocket filling |

| Cyclobutyl | Moderate | Optimal for the target pocket |

| Cyclopentyl | Larger, more lipophilic | May be too large, causing steric clash and reduced activity |

| Cyclohexyl | Largest, most lipophilic | Likely to be detrimental to binding |

The primary amine at the 4-position is a key feature. Its basicity allows for the formation of a salt, which can improve solubility and handling. In a biological context, a protonated amine is a strong hydrogen bond donor and can participate in crucial ionic interactions. Modification of this group would likely have a profound impact on activity.

Theoretical Effect of Amine Modification on Activity

| Amine Functionality | Nature of Interaction | Anticipated Activity |

| Primary amine (-NH2) | Strong H-bond donor, potential for ionic bond | High (putative) |

| Secondary amine (-NHCH3) | H-bond donor, increased lipophilicity | May retain activity if the binding pocket accommodates the methyl group |

| Tertiary amine (-N(CH3)2) | H-bond acceptor, no donor capacity | Significant loss of activity expected if H-bond donation is critical |

| Acetamide (-NHCOCH3) | H-bond donor and acceptor, neutral | Likely to abolish activity due to loss of basicity and increased steric bulk |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, a QSAR model could be developed using various molecular descriptors. These descriptors quantify physicochemical properties such as:

Electronic Properties (e.g., Hammett constants): The influence of substituents on the electron density of the isoxazole ring and the pKa of the 4-amino group.

Steric Parameters (e.g., molar refractivity, Taft parameters): The size and shape of substituents.

A hypothetical QSAR equation might take the form:

log(1/IC50) = c1(logP) - c2(logP)^2 + c3(σ) + c4(Es) + constant

Where IC50 is the concentration of the compound required for 50% inhibition, logP represents hydrophobicity, σ represents electronic effects, and Es represents steric effects. Such a model, once validated, could be used to predict the activity of unsynthesized analogs and prioritize synthetic efforts. nih.govmdpi.comnih.gov

Structure-Property Relationships Governing Preclinical Disposition of this compound

The preclinical disposition of a drug candidate is described by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The chemical structure of this compound will dictate these properties.

Absorption: The balance of lipophilicity (from the cyclobutyl group and isoxazole core) and hydrophilicity (from the protonated amine) will influence oral absorption.

Metabolism: The isoxazole ring and the cyclobutyl group could be sites of metabolic transformation by cytochrome P450 enzymes. The primary amine could be a substrate for various metabolic pathways. nih.gov

Excretion: The polarity of the parent compound and its metabolites will determine the primary route of excretion, typically renal or hepatic.

Understanding these structure-property relationships is crucial for optimizing the drug-like properties of this chemical series.

Preclinical Pharmacokinetics and Metabolism Adme

Absorption and Distribution Studies of 5-Cyclobutylisoxazol-4-amine hydrochloride in Preclinical Models

No information has been found regarding the absorption and distribution of this compound in preclinical models.

In Vitro Permeability Assays for this compound

There are no publicly available results from in vitro permeability assays, such as Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA), for this compound. These assays are crucial for predicting the oral absorption of a drug candidate.

Plasma Protein Binding Studies of this compound in Preclinical Species

Data on the extent to which this compound binds to plasma proteins in preclinical species such as rats, mice, or dogs is not available in the literature. This information is vital for understanding the compound's distribution and availability to target tissues.

Tissue Distribution Profile of this compound in Animal Models

Studies detailing the distribution of this compound into various tissues and organs in animal models have not been reported. Such studies are necessary to assess potential sites of action and accumulation.

Metabolic Pathways of this compound in Preclinical Species

The metabolic fate of this compound in preclinical species remains uncharacterized in the public domain.

Identification of Metabolites of this compound In Vitro

There are no published studies identifying the metabolites of this compound following incubation with in vitro systems like liver microsomes or hepatocytes.

Enzyme Kinetics of Metabolic Transformations of this compound

Information on the enzymes responsible for the metabolism of this compound and the kinetics of these transformations (e.g., Km and Vmax values) is not available. This data is critical for predicting potential drug-drug interactions.

In Vivo Metabolic Profiling of this compound in Animal Models

No information is publicly available regarding the in vivo metabolic profiling of this compound in any animal models.

Excretion Routes of this compound in Preclinical Models

There is no publicly available information on the excretion routes of this compound from preclinical studies.

Biliary Excretion Studies

No data from biliary excretion studies for this compound are available in the public domain.

Renal Excretion Studies

No data from renal excretion studies for this compound are available in the public domain.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification of 5-Cyclobutylisoxazol-4-amine hydrochloride

Chromatography is an indispensable tool in the analysis of pharmaceutical compounds like this compound. It allows for the effective separation of the analyte of interest from related substances, degradation products, and matrix components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control and quantification of isoxazole (B147169) derivatives. A robust HPLC method for this compound would typically be a reversed-phase method, offering high sensitivity and resolution.

Method development would involve a systematic approach to optimize various parameters to achieve the desired separation. Key considerations include the selection of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength. A typical starting point would be a C18 column due to its versatility and wide availability.

The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of the amine group in this compound, thereby influencing its retention and peak shape. An acidic pH is generally preferred for the analysis of basic compounds to ensure consistent protonation and good chromatographic performance. Gradient elution, where the proportion of the organic solvent is increased over time, may be employed to ensure the timely elution of any less polar impurities.

Detection is commonly achieved using a UV detector, as the isoxazole ring system is expected to have a chromophore that absorbs in the UV region. The selection of the optimal wavelength would be determined by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance, which enhances the sensitivity of the method.

Validation of the developed HPLC method is essential to ensure its reliability for its intended purpose. This would involve assessing parameters such as linearity, precision, accuracy, specificity, and robustness according to established guidelines.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 240 nm | | Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful separation technique, although its application to a polar and potentially thermally labile compound like this compound may require derivatization. The primary amine and the hydrochloride salt form can make the compound non-volatile and prone to degradation at the high temperatures typically used in GC.

To overcome these challenges, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable derivative. For the primary amine group, common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). This process masks the polar functional group, reducing interactions with the stationary phase and improving peak shape and thermal stability.

The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-substituted stationary phase, would be a suitable starting point for the analysis of the derivatized compound. The oven temperature program would need to be optimized to ensure adequate separation of the analyte from any impurities or byproducts of the derivatization reaction.

Detection in GC is typically performed using a Flame Ionization Detector (FID) for quantitative analysis, which provides a response proportional to the mass of carbon in the analyte. For identification purposes, GC can be coupled with a Mass Spectrometer (GC-MS), which provides structural information based on the fragmentation pattern of the analyte.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, particularly for chiral separations. nih.govresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com This technique offers several advantages, including faster separations, reduced organic solvent consumption, and lower environmental impact compared to normal-phase HPLC. youtube.com

For a compound like this compound, which may exist as enantiomers if a chiral center is present, SFC is an excellent choice for enantiomeric separation and purity determination. The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being widely used and effective for a broad range of compounds. nih.gov

Method development in SFC involves optimizing the mobile phase composition, which typically consists of supercritical CO2 and a polar organic modifier such as methanol or ethanol. shimadzu.com Additives, such as amines or acids, may be included in the modifier to improve the peak shape and resolution of basic or acidic compounds. shimadzu.com The back pressure and temperature are also critical parameters that influence the density and solvating power of the supercritical fluid, and thus the chromatographic retention and selectivity.

The use of SFC can significantly expedite the process of isolating and purifying enantiomers for further studies. nih.gov The efficiency of SFC allows for higher throughput compared to traditional HPLC methods for chiral separations. youtube.com

Spectroscopic Techniques for Structural Elucidation and Research Characterization of this compound

Spectroscopic techniques are fundamental for the structural confirmation and characterization of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize this compound.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the cyclobutyl ring, the isoxazole ring, and the amine group. The chemical shifts (δ) of these protons would be indicative of their electronic environment.

¹³C NMR spectroscopy would reveal the number of different carbon atoms in the molecule and their chemical shifts would indicate their functional group type (e.g., aliphatic, aromatic, carbonyl).

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amine (NH₂) protons | Broad signal, variable |

| Cyclobutyl CH proton | 3.5 - 4.0 |

| Cyclobutyl CH₂ protons | 1.8 - 2.5 |

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method well-suited for polar and ionic compounds. In the positive ion mode, the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (5-Cyclobutylisoxazol-4-amine).

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the compound with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments can provide further structural information. In an MS/MS experiment, the molecular ion is selected and subjected to collision-induced dissociation (CID), which causes it to fragment. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the cyclobutyl and isoxazole moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Contexts for this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental techniques used in the structural elucidation and characterization of chemical compounds. For this compound, these methods provide critical information regarding its functional groups and electronic properties.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. In the context of this compound, IR spectroscopy would be used to confirm the presence of key structural features. For instance, the N-H stretching vibrations of the primary amine group would be expected in the 3400-3200 cm⁻¹ region. The C=N and C=C stretching vibrations within the isoxazole ring would likely appear in the 1650-1550 cm⁻¹ range. The C-H stretching of the cyclobutyl group would be observed around 2950-2850 cm⁻¹.

Hypothetical Infrared (IR) Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3400 - 3200 |

| Cyclobutyl (CH₂) | C-H Stretch | 2950 - 2850 |

| Isoxazole Ring | C=N Stretch | 1650 - 1600 |

| Isoxazole Ring | C=C Stretch | 1600 - 1550 |

| C-N Bond | C-N Stretch | 1350 - 1250 |

UV-Vis spectroscopy, on the other hand, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores (light-absorbing groups). For this compound, the isoxazole ring conjugated with the amine group constitutes the primary chromophore. The position of λmax and the molar absorptivity (ε) can be influenced by the solvent polarity. This technique is particularly useful for quantitative analysis, forming the basis for many concentration measurement assays.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| Ethanol | 245 | 8,500 |

| Methanol | 243 | 8,750 |

Bioanalytical Method Development for this compound in Preclinical Biological Matrices

The development of robust and reliable bioanalytical methods is a cornerstone of preclinical research, enabling the quantitative determination of a drug candidate and its metabolites in biological fluids. nih.govwalshmedicalmedia.com These methods are crucial for pharmacokinetic, toxicokinetic, and bioavailability studies, which inform the drug development process. walshmedicalmedia.com A full method validation is required to demonstrate the reliability of the analytical method for its intended purpose in a specific biological matrix like blood, plasma, or tissue homogenates. europa.eueuropa.eu

For this compound, the development of such methods would typically involve the use of highly selective and sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary objective is to create a procedure that can accurately and precisely measure the concentration of the analyte over a specific range in the presence of endogenous matrix components. europa.eu

Sample Preparation Strategies for Biological Fluids and Tissues in this compound Analysis

Sample preparation is a critical step in bioanalysis, aimed at extracting the analyte of interest from the complex biological matrix and removing potential interferences. nih.gov The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity required for the assay. For a small molecule like this compound, several common strategies could be employed.

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the biological sample (e.g., plasma) to denature and precipitate proteins. The supernatant containing the analyte is then collected for analysis. While fast, it may be less clean than other methods, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent based on its solubility. By adjusting the pH, the extraction efficiency for an amine-containing compound like this compound can be optimized. This method generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain the analyte from the sample matrix. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. SPE can be tailored to the specific properties of the analyte, offering high recovery and removal of matrix components.

Comparison of Sample Preparation Techniques for this compound Analysis

| Technique | Advantages | Disadvantages |

|---|---|---|

| Protein Precipitation (PPT) | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction (LLE) | Good clean-up, high recovery | More labor-intensive, requires solvent optimization |

| Solid-Phase Extraction (SPE) | High selectivity, very clean extract, amenable to automation | More expensive, requires method development |

Validation of Bioanalytical Methods for Preclinical Studies of this compound

Bioanalytical method validation ensures that a particular method for the quantitative measurement of an analyte in a given biological matrix is reliable and reproducible for the intended use. walshmedicalmedia.com Regulatory bodies like the FDA and EMA provide guidelines for the parameters that must be evaluated. walshmedicalmedia.comeuropa.eu A full validation for a chromatographic assay for this compound would include selectivity, accuracy, precision, calibration curve, and stability, among other parameters. europa.eu

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several analytical runs. europa.euich.org

Hypothetical Accuracy and Precision Data for a Preclinical Assay

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| Low QC | 5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Medium QC | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte. europa.eu A calibration curve is generated using a series of standards, and its performance is evaluated by a regression analysis. The range of the curve is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). nih.govich.org The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. europa.eu

Hypothetical Calibration Curve Parameters

| Parameter | Acceptance Criterion |

|---|---|

| Regression Model | Weighted (1/x²) linear regression |

| Correlation Coefficient (r²) | ≥ 0.99 |

| LLOQ Accuracy | Within ± 20% of nominal value |

| Other Standards Accuracy | Within ± 15% of nominal value |

Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at a specified temperature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of 5-Cyclobutylisoxazol-4-amine hydrochloride

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure and geometry of molecules.

Methods like Density Functional Theory (DFT) would be employed to calculate the distribution of electrons within the molecule. This analysis helps in predicting its reactivity. Key parameters that would be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Maps: These maps would visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The amine group and the nitrogen and oxygen atoms of the isoxazole (B147169) ring would likely be key sites for interaction. reddit.com

Atomic Charges: Calculating the partial charges on each atom would quantify the polarity of bonds and predict sites susceptible to electrostatic interactions.

These calculations would provide a theoretical basis for understanding how this compound might interact with other molecules or biological targets.

The cyclobutyl and amine groups can rotate, leading to different spatial arrangements or conformations.

Potential Energy Surface (PES) Scan: A systematic scan of the key rotatable bonds (e.g., the bond connecting the cyclobutyl group to the isoxazole ring) would be performed to identify stable conformations (local energy minima) and the energy barriers between them (transition states).

Energy Landscapes: The results would be plotted as an energy landscape, showing the relative energies of all possible conformations. This is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its ability to bind to a biological target. mdpi.com For related heterocyclic systems, conformational preferences have been shown to be influenced by the polarity of the environment. nih.gov

Molecular Docking and Dynamics Simulations Involving this compound

These methods simulate the interaction of a small molecule (ligand) with a large biological molecule, such as a protein or enzyme (receptor).

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target.

Procedure: A 3D structure of a potential protein target would be obtained from a database like the Protein Data Bank (PDB). The this compound molecule would then be computationally "docked" into the active site of the protein.

Outcome: The docking algorithm would generate multiple possible binding poses, ranked by a scoring function. The best-scoring pose represents the most likely binding mode, showing how the ligand fits into the target's binding pocket. researchgate.netnih.gov

Binding Affinity: Docking scores provide an estimate of the binding affinity (how strongly the ligand binds to the target). Lower binding energy values typically suggest a more stable and favorable interaction. mdpi.com

Specificity: By docking the molecule against various different proteins, its specificity could be assessed. A compound that docks well to a single target with a much better score than to any other is predicted to be more specific, which is a desirable property for drug candidates.

After a plausible binding mode is identified, the specific interactions between the ligand and the protein are analyzed in detail.

Interaction Analysis: This involves identifying all the intermolecular forces that stabilize the complex. A hypothetical interaction fingerprint for this compound might include:

Hydrogen Bonds: The amine group (-NH2) is a strong hydrogen bond donor, and the nitrogen and oxygen atoms of the isoxazole ring are potential acceptors.

Hydrophobic Interactions: The cyclobutyl ring would likely engage in hydrophobic (non-polar) interactions with corresponding residues in the protein's active site.

Electrostatic Interactions: The positive charge on the protonated amine (in the hydrochloride salt form) could form strong ionic interactions with negatively charged amino acid residues like aspartate or glutamate.

These interactions would be summarized in a 2D or 3D diagram, providing a clear "fingerprint" of the binding mode.

De Novo Design and Virtual Screening Strategies Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. nih.gov The this compound scaffold can serve as a foundational fragment in such design processes. Structure-based de novo design algorithms could "grow" new functionalities from the cyclobutyl, amine, or isoxazole portions of the molecule within the active site of a target protein. This allows for the exploration of unoccupied pockets in the binding site and the generation of compounds with potentially improved affinity and selectivity.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciety.org When using the this compound scaffold as a query, virtual screening can be performed in a few ways. One approach is similarity-based screening, where databases are searched for compounds with structural or electronic similarity to the scaffold. Another method is substructure searching, which identifies all molecules in a database containing the core 5-cyclobutylisoxazol-4-amine motif.

A more advanced strategy is scaffold-based virtual screening, where the this compound core is used as a template to identify compounds with diverse side chains but a conserved core that is predicted to have favorable interactions with a target. For instance, in a hypothetical virtual screening campaign targeting a specific kinase, a library of commercially available compounds could be screened for molecules containing the 5-Cyclobutylisoxazol-4-amine core. The top-ranking hits would then be subjected to molecular docking simulations to predict their binding modes and affinities.

Below is an illustrative data table representing hypothetical results from a virtual screening and docking study of compounds based on the 5-Cyclobutylisoxazol-4-amine scaffold against a hypothetical protein kinase.

| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| VirtualHit-001 | Amine acylated with 4-fluorobenzoyl group | -9.2 | H-bond with catalytic lysine, hydrophobic interaction with gatekeeper residue |

| VirtualHit-002 | Cyclobutyl group replaced with cyclopentyl | -8.8 | Enhanced hydrophobic packing in the back pocket |

| VirtualHit-003 | Isoxazole N-alkylation with a methyl group | -7.5 | Steric clash with hinge region, reduced affinity |

| VirtualHit-004 | Amine substituted with a sulfonamide group | -9.5 | Additional H-bond with the DFG motif |

Pharmacophore Modeling and Ligand-Based Drug Design Utilizing this compound

In the absence of a known 3D structure of the biological target, ligand-based drug design methods become invaluable. nih.gov Pharmacophore modeling is a central component of this approach, which involves identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological activity.

Starting with this compound as a lead compound, a pharmacophore model can be developed. This model would highlight key chemical features such as hydrogen bond donors (from the amine), hydrogen bond acceptors (from the isoxazole nitrogen and oxygen), and hydrophobic regions (the cyclobutyl group). This initial model can be refined by synthesizing and testing a small series of analogues with systematic modifications to the scaffold.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for novel compounds that match the pharmacophoric features, even if they have a different underlying chemical scaffold. This "scaffold hopping" approach can lead to the discovery of new chemical series with potentially more favorable properties.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed in conjunction with the this compound scaffold. nih.gov By building a dataset of analogues with their corresponding biological activities, a mathematical model can be developed that correlates specific physicochemical properties (descriptors) with activity. This model can then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For example, a 3D-QSAR model might reveal that increasing the hydrophobicity of the substituent at the 5-position of the isoxazole ring while maintaining a hydrogen bond donor at the 4-position is crucial for enhanced activity. nih.gov

The following table provides a hypothetical summary of a pharmacophore model derived from a series of active compounds based on the 5-Cyclobutylisoxazol-4-amine scaffold.

| Pharmacophoric Feature | Geometric Constraints (Å) | Contribution to Activity | Corresponding Moiety on Scaffold |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | Located on the 4-amine group | Essential | -NH3+ |

| Hydrogen Bond Acceptor (HBA1) | Distance to HBD: 3.0-3.5 | Important | Isoxazole Nitrogen |

| Hydrogen Bond Acceptor (HBA2) | Distance to HBD: 4.5-5.0 | Supportive | Isoxazole Oxygen |

| Hydrophobic (HY) | Distance to HBD: 4.0-4.8 | Essential | Cyclobutyl Ring |

Future Research Directions and Unexplored Avenues

Integration of Multi-Omics Data in 5-Cyclobutylisoxazol-4-amine hydrochloride Research

A significant future direction in the study of this compound involves the integration of multi-omics data to create a comprehensive understanding of its biological effects. nashbio.comnygen.ionih.govmdpi.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the compound's mechanism of action. nashbio.commdpi.com

By treating cell lines or animal models with this compound and subsequently analyzing the changes across these different "omic" layers, researchers can identify the full spectrum of molecular pathways modulated by the compound. nygen.ionih.gov This holistic approach is instrumental in identifying not only the primary targets but also any off-target effects, which is crucial for the development of highly specific and effective therapeutic agents. nygen.io The integration of multi-omics data can accelerate the process of target validation and help in the design of more precise preclinical and clinical trials. nygen.ionih.gov

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Level | Research Question | Potential Insights |

| Genomics | Does the compound's efficacy vary with genetic background? | Identification of genetic biomarkers for patient stratification. |

| Transcriptomics | Which genes are up- or down-regulated upon treatment? | Understanding of the compound's impact on gene expression and cellular pathways. |

| Proteomics | Which proteins directly bind to the compound or change in abundance? | Direct target identification and elucidation of downstream effects on protein networks. |

| Metabolomics | How does the compound alter the metabolic profile of cells or organisms? | Insights into the compound's effects on cellular metabolism and physiological status. |

Exploration of Novel Biological Targets and Pathways for this compound

A primary objective for future research is the identification of the specific biological targets of this compound. ucl.ac.ukbroadinstitute.orgnih.gov Given the novelty of this compound, it is plausible that it interacts with previously "undruggable" targets, such as non-enzymatic or intrinsically disordered proteins. frontiersin.org Modern target identification methods can be broadly categorized into direct biochemical approaches, genetic interaction studies, and computational inference. broadinstitute.orgnih.gov

Techniques such as affinity chromatography and drug affinity responsive target stability (DARTS) can be employed to isolate and identify proteins that directly bind to the compound. nih.gov Furthermore, genetic methods like CRISPR/Cas9 screening can reveal genes that, when knocked out, either enhance or suppress the cellular response to the compound, thereby pointing to its target pathway. pharmafeatures.com Computational approaches, including molecular docking and simulations, can also predict potential binding sites on known protein structures. broadinstitute.org

Development of Advanced Delivery Systems for Preclinical Applications of this compound

To maximize the therapeutic potential and overcome potential limitations of this compound, the development of advanced drug delivery systems (DDS) is a critical area of future research. frost.comrsc.orgnih.govgenesispub.orgastrazeneca.com Many small molecule drugs face challenges such as poor solubility, limited bioavailability, and off-target toxicity, which can be mitigated through innovative delivery technologies. genesispub.orglonza.com

Nanoparticle-based carriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer a promising avenue for the targeted delivery of this compound. nih.govastrazeneca.com These systems can be engineered to improve the drug's solubility, protect it from premature degradation, and facilitate its accumulation at the desired site of action, thereby enhancing efficacy and reducing systemic side effects. nih.govgenesispub.org Stimuli-responsive DDS, which release the drug in response to specific physiological cues (e.g., pH, temperature, enzymes) present in the disease microenvironment, represent another advanced strategy to improve the therapeutic index of this novel compound. genesispub.org

Table 2: Potential Advanced Delivery Systems for this compound

| Delivery System | Potential Advantages |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for surface modification for targeted delivery. genesispub.org |

| Polymeric Nanoparticles | High stability, controlled release kinetics, tunable properties. nih.gov |

| Stimuli-Responsive Systems | Targeted drug release in the disease environment, reduced off-target effects. genesispub.org |

Identification and Addressing of Key Research Gaps in the Academic Understanding of this compound

The current academic understanding of this compound is limited, presenting several key research gaps that need to be addressed. A fundamental gap is the lack of data on its basic physicochemical properties, which are essential for any further development. lonza.com Furthermore, its synthesis and characterization have not been widely reported, hindering its availability for broader research.

A significant challenge in small molecule drug discovery is the translation of in vitro findings to in vivo efficacy. nih.gov Therefore, a crucial research gap to address is the evaluation of this compound in relevant animal models of disease. This will provide critical information on its pharmacokinetics and in vivo efficacy.

Another area that requires attention is the exploration of potential synergistic effects of this compound with existing therapeutic agents. Combination therapies are becoming increasingly important, particularly in complex diseases like cancer, and investigating such combinations could unveil new treatment paradigms. espublisher.com Overcoming the existing barriers to innovation, such as rising research and development costs and data management challenges, will be crucial for the successful progression of this compound from a laboratory curiosity to a potential therapeutic agent. contractpharma.com

Q & A

Q. Basic

- NMR : - and -NMR confirm cyclobutyl and isoxazole ring connectivity. Proton signals near δ 3.5–4.5 ppm indicate amine-HCl interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks for CHClNO).

- Infrared Spectroscopy (IR) : Absorbances at 1650–1700 cm confirm C=N/C=O bonds in the isoxazole ring .

How can computational methods enhance the synthesis design of this compound?

Q. Advanced

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediate stability. For instance, simulate the cyclization step to predict optimal activation energies .

- Machine Learning (ML) : Train models on existing oxadiazole/isoxazole reaction datasets to predict yield outcomes under untested conditions. ML can prioritize high-yield synthetic routes .

- Molecular Dynamics (MD) : Study solvation effects to optimize solvent selection for crystallization .

How should researchers address contradictions in reported biological activities of structurally similar compounds?

Q. Advanced

- Meta-Analysis : Systematically compare bioactivity data (e.g., IC values) across studies, adjusting for variables like assay type (cell-based vs. enzymatic) or purity levels .

- Structure-Activity Relationship (SAR) Modeling : Identify substituents (e.g., cyclobutyl vs. cyclohexyl) that modulate activity. For example, cyclobutyl’s ring strain may enhance target binding compared to bulkier analogs .

- Dose-Response Validation : Re-test conflicting compounds under standardized conditions (e.g., fixed pH, temperature) to isolate structural effects .

What reactor design considerations are critical for scaling up the synthesis of this compound?

Q. Advanced

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps. Use microreactors to minimize side reactions (e.g., ring-opening) .

- Mixing Efficiency : Optimize impeller design to ensure homogeneity in viscous reaction mixtures (e.g., polyphosphoric acid systems) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate formation .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with HCl vapors .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

How can statistical experimental design resolve challenges in optimizing reaction yields?

Q. Advanced

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature and catalyst concentration) to identify global maxima in yield .

- Taguchi Arrays : Robustly optimize multi-step syntheses by isolating noise factors (e.g., humidity during crystallization) .

- Failure Mode Analysis : Use Pareto charts to rank factors (e.g., impurity levels) impacting yield and prioritize corrective actions .

What hybrid experimental-computational approaches are effective for mechanistic studies?

Q. Advanced

- Kinetic Isotope Effects (KIE) + DFT : Combine experimental KIE measurements with computational simulations to elucidate rate-determining steps in cyclobutyl ring formation .

- In Silico Screening : Predict regioselectivity in isoxazole functionalization using docking studies with proposed enzyme targets .

- Feedback Loops : Integrate experimental data (e.g., NMR kinetics) into computational models to refine reaction pathway predictions .

How does the compound’s stability under varying pH and temperature conditions impact storage and application?

Q. Basic

- pH Stability : Test degradation kinetics in buffers (pH 2–12). Isoxazole rings are prone to hydrolysis under strongly acidic/basic conditions; store at neutral pH .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for HCl salts) .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the amine group .

What analytical methods ensure purity and consistency in batch-to-batch production?

Q. Advanced

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

- Chiral Chromatography : Resolve enantiomers if asymmetric synthesis is employed (e.g., cyclobutyl stereochemistry) .

- Elemental Analysis : Verify C/H/N/Cl ratios to confirm stoichiometry of the hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.